molecular formula C19H25ClN6O B2896235 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone CAS No. 1291855-69-0

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B2896235
CAS No.: 1291855-69-0
M. Wt: 388.9
InChI Key: XSCCHHPCHLJAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone (hereafter referred to as the "target compound") is a hybrid molecule featuring a 1,2,3-triazole core substituted with a 3-chlorophenylamino group and a 4-cyclohexylpiperazine methanone moiety. The 1,2,3-triazole ring may enhance metabolic stability and facilitate hydrogen bonding, while the cyclohexylpiperazine group could influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCCHHPCHLJAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, characterization, and biological activity, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H24ClN5OC_{18}H_{24}ClN_{5}O with a molecular weight of approximately 363.87 g/mol. The structure consists of a triazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties.

Synthesis Methods

The synthesis of triazole derivatives typically involves the reaction of azides with terminal alkynes under copper-catalyzed conditions (click chemistry). Recent studies have highlighted various methods for synthesizing similar compounds, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that compounds similar to the target compound show potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
4eMCF-75.36
4iHepG22.32

Mechanism of Action : The mechanism often involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at various phases .

Antimicrobial Activity

Triazole derivatives have also shown promising antibacterial properties. Compounds derived from similar scaffolds have been evaluated against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The presence of the chlorophenyl group is believed to enhance these effects due to its electron-withdrawing properties .

Case Studies

A study focusing on synthesized triazole derivatives reported significant findings regarding their biological activities:

  • Case Study 1 : A derivative with a similar structure was tested for its cytotoxicity against A375 (human melanoma) cells using MTT assays. The results indicated an IC50 value significantly lower than standard chemotherapeutics.
  • Case Study 2 : Another study evaluated a series of piperazine-linked triazoles for their ability to inhibit urease and acetylcholinesterase, revealing potential therapeutic applications in treating infections and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole- and Piperazine-Containing Analogues

Compound w3

A structurally related compound, (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3), shares key features with the target compound:

  • Triazole moiety : Both contain triazole rings, though w3 has a 1,2,4-triazole versus the 1,2,3-triazole in the target compound.
  • Chlorophenyl group: The 3-chlorophenylamino substituent in the target compound differs from w3’s 5-chloro-pyrimidine and triazole-phenyl system.
  • Piperazine substitution : w3 uses a 4-methylpiperazine, whereas the target compound employs a bulkier 4-cyclohexylpiperazine, which may enhance membrane permeability but reduce aqueous solubility .
Parameter Target Compound Compound w3
Triazole type 1,2,3-triazole 1,2,4-triazole
Chlorine position 3-chlorophenylamino 5-chloro-pyrimidine
Piperazine substituent 4-cyclohexyl 4-methyl
Therapeutic potential Kinase inhibition (inferred) Kinase inhibition (reported)
Fungicidal Triazoles

Compounds like metconazole and triticonazole (from ) share a triazole core and chlorophenyl groups but diverge significantly in their applications and structural motifs:

  • Functional groups: Metconazole and triticonazole feature cyclopentanol and methylene bridges, unlike the target compound’s piperazine-methanone linker.
  • Activity : These fungicides inhibit ergosterol biosynthesis, whereas the target compound’s piperazine-triazole system suggests a different mechanism, possibly targeting mammalian enzymes or receptors .

Thiophene- and Pyrazole-Based Derivatives

Compounds 7a and 7b from , such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, highlight the role of heterocyclic diversity:

  • Core structure: Pyrazole-thiophene hybrids lack the triazole-piperazine framework but share amino and carbonyl groups, which may confer similar hydrogen-bonding capabilities.
  • Synthesis: Both 7a/7b and the target compound utilize nucleophilic substitution reactions (e.g., malononitrile or cyanoacetate additions), though 7a/7b involve sulfur-based cyclization .

Key Research Findings and Implications

Pharmacokinetic and Physicochemical Properties

  • Metabolic stability : The 1,2,3-triazole ring may resist oxidative degradation better than 1,2,4-triazoles in w3, though comparative studies are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.